3-Phenyl-1,4-benzodioxine-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

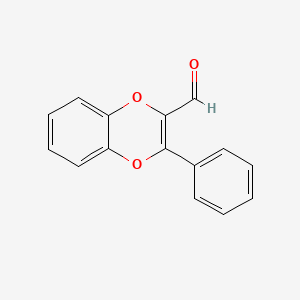

3-Phenyl-1,4-benzodioxine-2-carbaldehyde is an organic compound with the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol. This compound is characterized by a benzodioxine ring system substituted with a phenyl group and an aldehyde functional group. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of a ring-closing metathesis reaction to form the benzodioxine ring . This reaction can be catalyzed by a nitro-Grela catalyst at ppm levels, providing high efficiency and selectivity.

Industrial Production Methods

In an industrial setting, the production of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde may involve large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The compound participates in palladium-catalyzed Suzuki-Miyaura couplings via its boronate ester derivatives. For example:

-

Reaction : Coupling with aryl halides using Pd(PPh₃)₄ catalyst in ethanol/water at 80°C yields biaryl derivatives.

-

Mechanism : The boronate group acts as a nucleophile, forming C–C bonds with aryl electrophiles .

Key Conditions

| Catalyst | Solvent | Temperature | Yield Range |

|---|---|---|---|

| Pd(PPh₃)₄ | Ethanol/H₂O | 80°C | 60–85% |

Knoevenagel Condensation

Reacts with active methylene compounds (e.g., malononitrile) under basic conditions:

-

Product : (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] oxazine derivatives .

-

Application : Generated PARP1 inhibitors with IC₅₀ values as low as 0.082 μM .

Representative Example

| Substrate | Base | Solvent | Product Activity (IC₅₀) |

|---|---|---|---|

| Malononitrile | Piperidine | Ethanol | 0.088 μM |

Oxidation to Carboxylic Acid

Controlled oxidation converts the aldehyde to the corresponding carboxylic acid:

Reductive Amination

Forms secondary amines via reaction with primary amines and NaBH₃CN:

-

Example : Synthesis of N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (yield: 55%) .

Grignard Reactions

The aldehyde reacts with Grignard reagents to form secondary alcohols:

Cannizzaro Reaction

Under strong basic conditions (e.g., NaOH), the aldehyde undergoes self-disproportionation:

Cycloaddition Reactions

Participates in Diels-Alder reactions with electron-rich dienophiles:

-

Example : Thermolysis generates ortho-quinone methide intermediates, which react with dienophiles (e.g., ethyl vinyl ether) to form chroman derivatives .

Thermolysis Conditions

| Dienophile | Solvent | Temperature | Yield |

|---|---|---|---|

| Ethyl vinyl ether | Cyclohexane | 240°C | 90% |

Biological Interactions

While not a direct chemical reaction, the compound modulates enzyme activity through covalent interactions:

-

PARP1 Inhibition : Binds to the NAD⁺-binding site via hydrogen bonding with Gly863 and Ser904 .

-

Calcium Channel Modulation : Derivatives exhibit calcium antagonist properties comparable to flunarizine .

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Drug Discovery and Development

- Anticancer Activity : Research indicates that compounds derived from the benzodioxine scaffold exhibit significant anticancer properties. For instance, derivatives of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications to the benzodioxine structure can enhance selectivity and potency against specific cancer types .

- Neuropharmacology : The compound has been investigated for its interaction with serotonin receptors, particularly the 5-HT1A receptor, which is crucial in the treatment of anxiety and depression. The ability of this compound to act as a selective agonist or antagonist at these receptors opens avenues for developing new antidepressants .

- Antimicrobial Properties : There is growing interest in the antibacterial effects of benzodioxine derivatives. Studies have shown that this compound exhibits activity against a range of bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Biological Applications

Biochemical Interactions

The aldehyde group in this compound allows for covalent bonding with nucleophilic sites on proteins and enzymes. This reactivity can modulate the function of biomolecules, thereby influencing various metabolic pathways. For example:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic disorders, highlighting its potential as a therapeutic agent in conditions like diabetes .

- Receptor Modulation : By interacting with neurotransmitter receptors, this compound could play a role in modulating synaptic transmission and neuroplasticity .

Industrial Applications

Material Science

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. Its unique structure enables:

- Synthesis of Advanced Materials : The compound can be utilized in the development of polymers and other materials with specific properties tailored for applications in electronics and photonics.

- Chemical Processes : Its reactivity allows it to participate in various chemical reactions that are essential for producing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer efficacy of several benzodioxine derivatives against human cancer cell lines. Among them, this compound demonstrated notable cytotoxicity against breast cancer cells (MCF7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control compounds, suggesting its potential as a new antibiotic candidate .

Mecanismo De Acción

The mechanism of action of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The benzodioxine ring system may also interact with various receptors and enzymes, modulating their activity .

Comparación Con Compuestos Similares

3-Phenyl-1,4-benzodioxine-2-carbaldehyde can be compared with other similar compounds, such as:

2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide: Another benzodioxine derivative with different substituents and biological activities.

3-Oxo-3-phenyl-1,4-benzodioxine: A structurally similar compound with a ketone group instead of an aldehyde.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the aldehyde functional group, which imparts distinct chemical reactivity and potential biological activities.

Actividad Biológica

3-Phenyl-1,4-benzodioxine-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a benzodioxine core with a phenyl group and an aldehyde functional group. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, influencing its pharmacological properties.

The mechanism of action for this compound involves several pathways:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Receptor Interaction : The benzodioxine ring system may interact with various receptors and enzymes, modulating their activity.

- Cellular Pathways : It has been shown to influence apoptosis-related pathways in cancer cells, suggesting its potential as an anticancer agent .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

- Case Study : In vitro studies demonstrated that this compound induced apoptosis in colon cancer cells and inhibited autophagic flux, enhancing its pro-apoptotic effects .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has identified key modifications that enhance biological activity:

| Modification | Effect on Activity |

|---|---|

| Aldehyde Group | Essential for cytotoxicity |

| Substituents on Phenyl Ring | Influence receptor binding affinity |

These modifications highlight the importance of specific functional groups in determining the compound's efficacy.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzodioxine derivatives to understand its unique properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar scaffold | Moderate anticancer activity |

| 3-Oxo-3-phenyl-1,4-benzodioxine | Ketone instead of aldehyde | Reduced cytotoxicity |

The presence of the aldehyde group in this compound is crucial for its enhanced biological activity compared to these derivatives .

Research Findings

Recent studies have explored the therapeutic potential of this compound in various contexts:

- Cancer Therapy : Demonstrated efficacy in inhibiting tumor growth in ex vivo models of chronic lymphocytic leukemia (CLL) and solid tumors .

- Autophagy Inhibition : Shown to impair autophagosome-lysosome fusion, suggesting a dual mechanism of action involving both apoptosis and autophagy modulation .

Propiedades

IUPAC Name |

3-phenyl-1,4-benzodioxine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-10-14-15(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)17-14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFFKKHQXOJXBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3O2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.